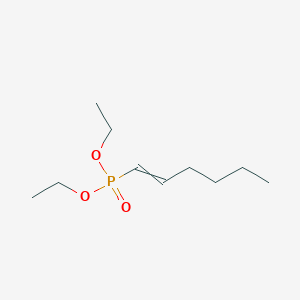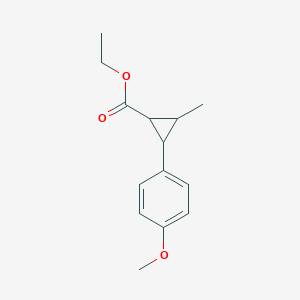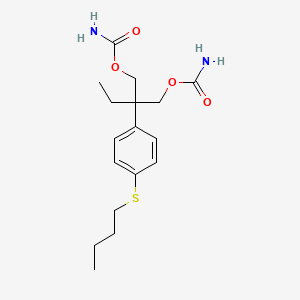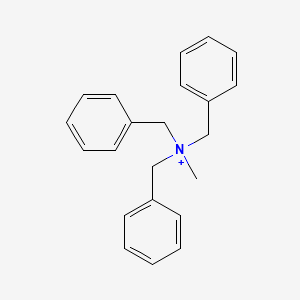
n-(4-Amino-2,6-dimethylphenyl)-n2,n2-diethylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide is a synthetic organic compound belonging to the class of glycine derivatives This compound is characterized by the presence of an amino group, two methyl groups, and a glycinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide typically involves the reaction of 4-amino-2,6-dimethylphenol with ethyl glyoxylate and aniline derivatives. The reaction is catalyzed by bismuth salts, which are known for their mild and non-toxic properties . The reaction conditions are generally mild, and the process is environmentally friendly, with water being the only byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction can be carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine and chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide has several scientific research applications:
作用机制
The mechanism of action of N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the glycinamide moiety can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition and receptor activation .
相似化合物的比较
Similar Compounds
N-(4-Amino-2,6-dimethylphenyl)acetamide: Similar structure but lacks the glycinamide moiety.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains a dimethylaminomethyl group instead of the glycinamide moiety.
Uniqueness
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide is unique due to the presence of both the amino and glycinamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
27951-88-8 |
|---|---|
分子式 |
C14H23N3O |
分子量 |
249.35 g/mol |
IUPAC 名称 |
N-(4-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18) |
InChI 键 |
HBQZJYRPWUPAEM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


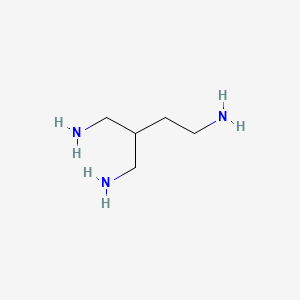
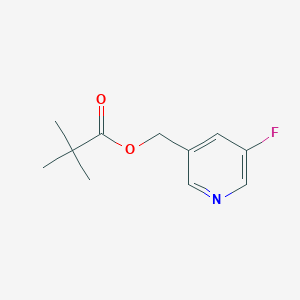
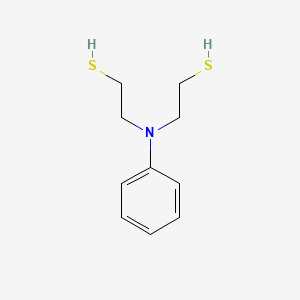
![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)
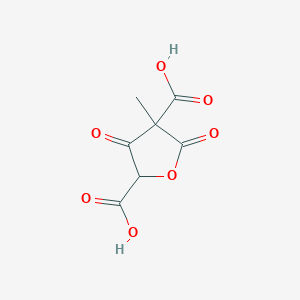
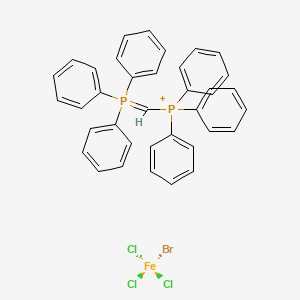
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
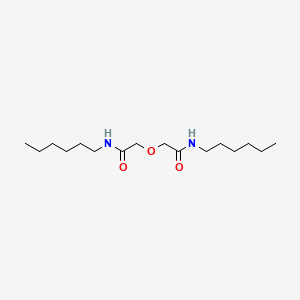
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
